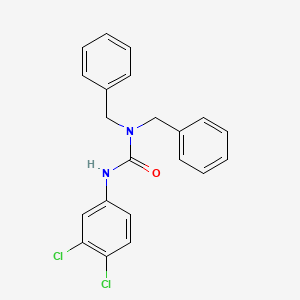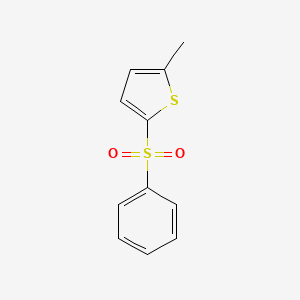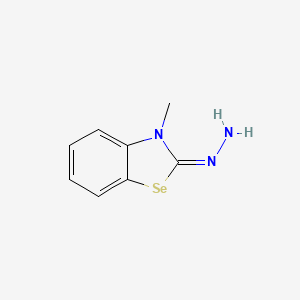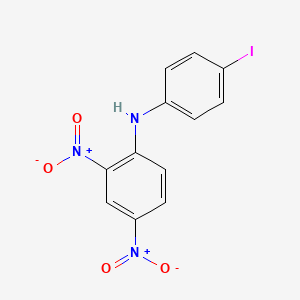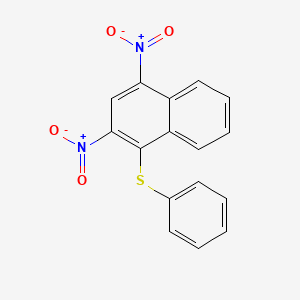
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide is a complex organic compound with the molecular formula C27H46ClN3O3S and a molecular weight of 528.203 g/mol This compound is known for its unique structure, which includes a sulfonic acid group, a morpholine ring, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide typically involves the reaction of hexadecanesulfonic acid with 2-chloro-alpha-morpholinobenzylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzylidene hydrazides.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide can be compared with other similar compounds such as:
1-Hexadecanesulfonic acid (2-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)hydrazide: Similar structure but with a hydroxy group on the benzene ring.
1-Hexadecanesulfonic acid (4-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a chlorine atom at the 4-position of the benzene ring.
These compounds share similar chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
3127-36-4 |
|---|---|
Molekularformel |
C27H46ClN3O3S |
Molekulargewicht |
528.2 g/mol |
IUPAC-Name |
N-[(Z)-[(2-chlorophenyl)-morpholin-4-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C27H46ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35(32,33)30-29-27(31-20-22-34-23-21-31)25-18-15-16-19-26(25)28/h15-16,18-19,30H,2-14,17,20-24H2,1H3/b29-27- |
InChI-Schlüssel |
IBXVOJXKYXQZNN-OHYPFYFLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(/C1=CC=CC=C1Cl)\N2CCOCC2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


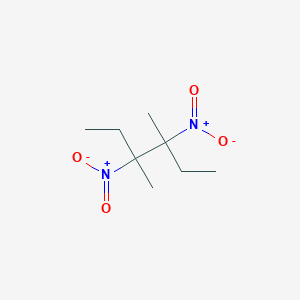


![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
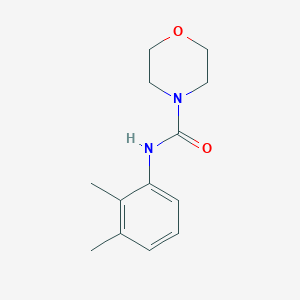

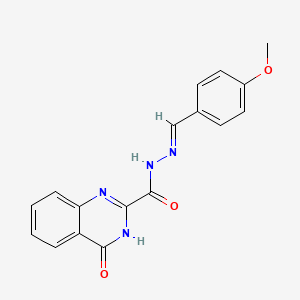
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)

